UK-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Benzimidazole derivatives have been synthesized and screened for their various biological activities, including anticancer .

- They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

- One of the compounds synthesized, 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone, 2, has shown 51% tumour growth inhibition in mice implanted with HT-29 human carcinoma at 400 mg/kg orally .

- Benzoxazole derivatives have been synthesized and checked for their in vitro antimicrobial activity against several bacteria and fungal strains .

- The compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

- The performed study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

- Benzoxazole derivatives have been synthesized and checked for their in vitro anticancer activities .

- Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

- The performed study indicated that the compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .

Anticancer Agents

Antimicrobial Agents

Anticancer Activity

- Benzimidazole derivatives have been synthesized and screened for their antiviral activities .

- Substituted benzimidazoles with nanomolar activity against respiratory syncytial virus have been reported .

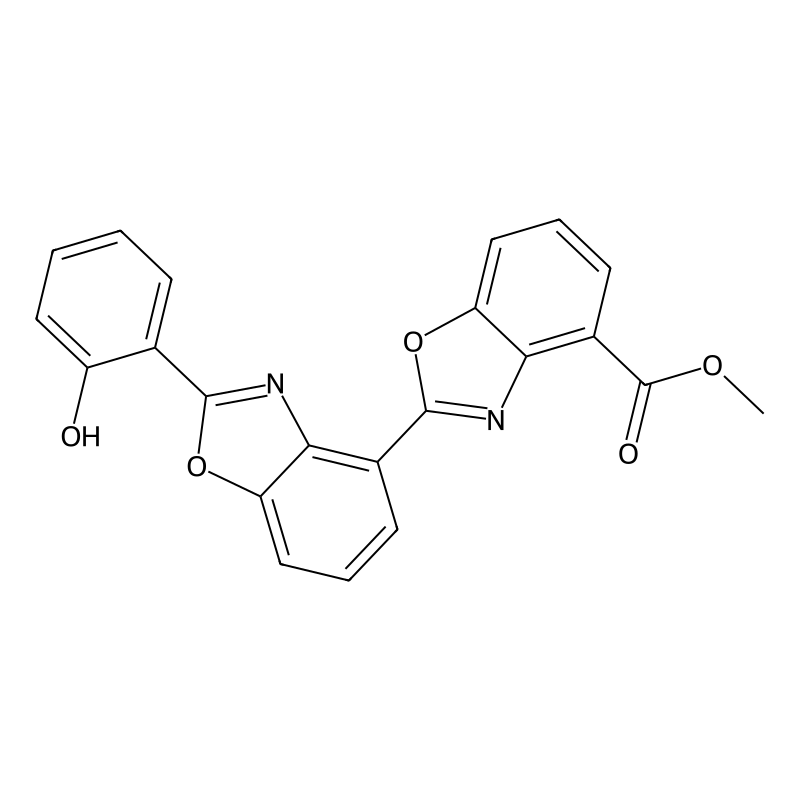

- One of the compounds synthesized, 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester, 3, has shown significant anticancer activity (A-549 IC 50 2.8 μM; HeLa IC 50 7.1 μM) in comparison to UK-1 (A-549 IC 50 5.1 μM; HeLa IC 50 10.7 μM) .

- Imidazole derivatives have been synthesized and evaluated for antioxidant potential .

- These compounds were evaluated using DPPH assay .

- Benzotriazoles, which are structurally similar to benzoxazoles, are an important class of UV absorbers .

- These molecules are composed of substituted benzotriazoles with a phenyl group in the 2-position, which carries a hydroxy group in the ortho-position .

- They are used as UV stabilizers in lacquers and plastics .

Antiviral Agents

Antioxidant Potential

UV Absorbers

- Benzimidazole derivatives have been synthesized and screened for their anti-HIV activities .

- These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

- Some of these compounds have shown significant anti-HIV activity .

- Benzimidazole derivatives have also been synthesized and screened for their antihypertensive activities .

- Some of these compounds have shown significant antihypertensive activity .

- Benzimidazole derivatives have been synthesized and screened for their antidiabetic activities .

- Some of these compounds have shown significant antidiabetic activity .

- Benzimidazole derivatives have been synthesized and screened for their anticoagulant activities .

- Some of these compounds have shown significant anticoagulant activity .

- Benzimidazole derivatives have been synthesized and screened for their hormone antagonist activities .

- Some of these compounds have shown significant hormone antagonist activity .

Anti-HIV Agents

Antihypertensive Agents

Antidiabetic Agents

Anticoagulant Agents

Hormone Antagonist

Antioxidant Potential

UK-1 is a synthetic chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. As a representative of a class of compounds known for their complex structures and diverse biological activities, UK-1 is characterized by its unique molecular framework which allows it to interact with biological systems in specific ways. The compound's systematic name and molecular formula are essential for understanding its properties and potential applications.

UK-1 exhibits significant biological activity, particularly as an inhibitor or modulator of specific biochemical pathways. Research indicates that it may interact with certain receptors or enzymes, leading to therapeutic effects in various conditions. For instance, studies have shown that UK-1 may possess anti-inflammatory or analgesic properties, making it a candidate for further investigation in drug development. Its mechanism of action often involves binding to target proteins and altering their activity, which can result in physiological changes.

The synthesis of UK-1 typically involves multiple steps, including the formation of key intermediates through well-established organic reactions. Common methods include:

- Condensation Reactions: These are used to form larger molecular frameworks by combining smaller units.

- Functional Group Transformations: Such as oxidation or reduction to introduce or modify functional groups essential for biological activity.

- Purification Techniques: After synthesis, techniques like recrystallization or chromatography are employed to isolate and purify the final product.

These methods ensure that UK-1 is produced with high purity and yield, which is critical for subsequent biological testing.

UK-1 has various applications across different fields:

- Pharmaceutical Development: Due to its biological activity, UK-1 is explored as a potential drug candidate for treating diseases such as cancer or autoimmune disorders.

- Research Tool: In biochemical research, UK-1 can serve as a probe to study specific biological pathways or mechanisms.

- Agricultural Chemistry: There may be potential uses in agrochemicals where its properties can help in pest control or enhancing plant growth.

Interaction studies involving UK-1 focus on its binding affinities and selectivity towards various biological targets. Techniques such as:

- Surface Plasmon Resonance (SPR): To measure real-time interactions between UK-1 and target proteins.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.

These studies are crucial for understanding the pharmacodynamics of UK-1 and optimizing its efficacy and safety profile.

Several compounds share structural similarities with UK-1, each exhibiting unique properties and biological activities. A comparison highlights the distinctiveness of UK-1:

UK-1 stands out due to its specific interaction profile and potential therapeutic applications that differ from those of the similar compounds listed.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: ESMRMB 2015, 32nd Annual Scientific Meeting, Edinburgh, UK, 1-3 October: Author Index. MAGMA. 2015 Oct;28 Suppl 1:521-36. doi: 10.1007/s10334-015-0491-6. PubMed PMID: 26407576.

3: ESMRMB 2015, 32nd Annual Scientific Meeting, Edinburgh, UK, 1-3 October: Abstracts, Saturday. MAGMA. 2015 Oct;28 Suppl 1:277-418. doi: 10.1007/s10334-015-0489-0. PubMed PMID: 26407574.

4: ESMRMB 2015, 32nd Annual Scientific Meeting, Edinburgh, UK, 1-3 October: Abstracts, Thursday. MAGMA. 2015 Oct;28 Suppl 1:1-135. doi: 10.1007/s10334-015-0487-2. PubMed PMID: 26407572.

5: ESMRMB 2015, 32nd Annual Scientific Meeting, Edinburgh, UK, 1-3 October: EPOS™ Poster / Paper Poster / Clinical Review Poster / Software Exhibits. MAGMA. 2015 Oct;28 Suppl 1:419-519. doi: 10.1007/s10334-015-0490-7. PubMed PMID: 26407575.

6: ESMRMB 2015, 32nd Annual Scientific Meeting, Edinburgh, UK, 1-3 October: Abstracts, Friday. MAGMA. 2015 Oct;28 Suppl 1:137-276. doi: 10.1007/s10334-015-0488-1. PubMed PMID: 26407573.

7: Shaw L. The Madness of Bedlam: A Time Team Special, Channel 4 [UK], 1 December 2013, 9 pm GMT. Med Hist. 2014 Apr;58(2):311-3. doi: 10.1017/mdh.2014.16. Review. PubMed PMID: 24775439; PubMed Central PMCID: PMC4006151.

8: Ward DN, Talley DC, Tavag M, Menji S, Schaughency P, Baier A, Smith PJ. UK-1 and structural analogs are potent inhibitors of hepatitis C virus replication. Bioorg Med Chem Lett. 2014 Jan 15;24(2):609-12. doi: 10.1016/j.bmcl.2013.12.012. Epub 2013 Dec 9. PubMed PMID: 24360997.

9: Miller CB, Pierlé SA, Brayton KA, Ochoa JN, Shah DH, Lahmers KK. Transcriptional Profiling of a Cross-Protective Salmonella enterica serovar Typhimurium UK-1 dam Mutant Identifies a Set of Genes More Transcriptionally Active Compared to Wild-Type, and Stably Transcribed across Biologically Relevant Microenvironments. Pathogens. 2014;3(2):417-436. PubMed PMID: 25364573; PubMed Central PMCID: PMC4213855.

10: Kanavos P, Angelis A. Acquiring Pharmaceutical Industry Assets in the UK: 1 + 1 = 1? Pharmaceut Med. 2014;28(5):245-248. PubMed PMID: 25346596; PubMed Central PMCID: PMC4203995.

11: Eom JS, Kim JS, Jang JI, Kim HG, Bang IS, Park YK. Effect of iacP mutation on flagellar phase variation in Salmonella enterica serovar typhimurium strain UK-1. J Bacteriol. 2012 Aug;194(16):4332-41. doi: 10.1128/JB.00076-12. Epub 2012 Jun 8. PubMed PMID: 22685287; PubMed Central PMCID: PMC3416257.

12: Luo Y, Kong Q, Yang J, Mitra A, Golden G, Wanda SY, Roland KL, Jensen RV, Ernst PB, Curtiss R 3rd. Comparative genome analysis of the high pathogenicity Salmonella Typhimurium strain UK-1. PLoS One. 2012;7(7):e40645. doi: 10.1371/journal.pone.0040645. Epub 2012 Jul 6. PubMed PMID: 22792393; PubMed Central PMCID: PMC3391293.

13: Luo Y, Kong Q, Yang J, Golden G, Wanda SY, Jensen RV, Ernst PB, Curtiss R 3rd. Complete genome sequence of the universal killer Salmonella enterica Serovar Typhimurium UK-1 (ATCC 68169). J Bacteriol. 2011 Aug;193(15):4035-6. doi: 10.1128/JB.05224-11. Epub 2011 May 27. PubMed PMID: 21622747; PubMed Central PMCID: PMC3147501.

14: Howarth JL, Lee YB, Uney JB. Using viral vectors as gene transfer tools (Cell Biology and Toxicology Special Issue: ETCS-UK 1 day meeting on genetic manipulation of cells). Cell Biol Toxicol. 2010 Feb;26(1):1-20. doi: 10.1007/s10565-009-9139-5. Epub 2009 Oct 15. PubMed PMID: 19830583; PubMed Central PMCID: PMC2817806.

15: Kumar D, Jacob MR, Reynolds MB, Kerwin SM. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorg Med Chem. 2002 Dec;10(12):3997-4004. PubMed PMID: 12413851.

16: Burger D. Cell contact interactions in rheumatology, The Kennedy Institute for Rheumatology, London, UK, 1-2 June 2000. Arthritis Res. 2000;2(6):472-6. PubMed PMID: 11219394; PubMed Central PMCID: PMC128876.

17: Ueki M, Shibata K, Taniguchi M. UK-1, a novel cytotoxic metabolite from Streptomyces sp. 517-02. IV. Antifungal action of methyl UK-1. J Antibiot (Tokyo). 1998 Sep;51(9):883-5. PubMed PMID: 9820240.

18: Jones DR, Bui TH. Fetal therapy: prospects for transplantation early in pregnancy. In utero stem cell transplantation and gene therapy: second international meeting, Nottingham, UK, 1-2 September 1997. Mol Med Today. 1998 Jan;4(1):10-1. PubMed PMID: 9494961.

19: Shibata K, Kashiwada M, Ueki M, Taniguchi M. UK-1, a novel cytotoxic metabolite from Streptomyces sp. 517-02. II. Structural elucidation. J Antibiot (Tokyo). 1993 Jul;46(7):1095-100. PubMed PMID: 8360105.

20: Abstracts of papers presented at the 9th annual meeting of the United Kingdom Environmental Mutagen Society. Portsmouth, Hampshire, UK, 1-3 April 1985. Mutagenesis. 1986 Jan;1(1):67-79. PubMed PMID: 3325737.